molecular formula C18H14N4O B12425494 N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide

Cat. No.: B12425494
M. Wt: 302.3 g/mol
InChI Key: BEKOCIRJTAEVEV-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring, a pyridoindole core, and a carboxamide group, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone to form the corresponding imine, followed by cyclization and subsequent functional group modifications. One common method involves the use of α-bromoketones and 2-aminopyridine under mild, metal-free conditions with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Molecular docking studies have shown that it can interact with targets like c-Jun N-terminal kinase 3 and CDC7 kinase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide is unique due to its pyridoindole core, which imparts distinct chemical and biological properties. This structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide

InChI

InChI=1S/C18H14N4O/c23-18(21-11-12-5-3-4-9-19-12)17-16-14(8-10-20-17)13-6-1-2-7-15(13)22-16/h1-10,22H,11H2,(H,21,23)

InChI Key

BEKOCIRJTAEVEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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